![molecular formula C13H15NO6 B14517860 (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid CAS No. 62782-66-5](/img/structure/B14517860.png)
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid is an organic compound characterized by its unique structure, which includes a nitrobenzoyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid typically involves the esterification of 4-methyl-2-pentanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous acid or base for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Methyl-2-[(4-aminobenzoyl)oxy]pentanoic acid.
Reduction: 4-Methyl-2-pentanoic acid and 4-nitrobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which (2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(4-aminobenzoyl)oxy]pentanoic acid: Similar structure but with an amino group instead of a nitro group.
4-Methyl-2-[(4-chlorobenzoyl)oxy]pentanoic acid: Contains a chloro group instead of a nitro group.
4-Methyl-2-[(4-methoxybenzoyl)oxy]pentanoic acid: Features a methoxy group in place of the nitro group.
Uniqueness
(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
62782-66-5 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(4-nitrobenzoyl)oxypentanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-8(2)7-11(12(15)16)20-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8,11H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
UVSGZEBOQJKQAC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
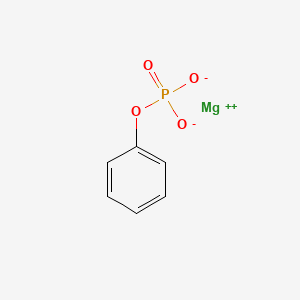

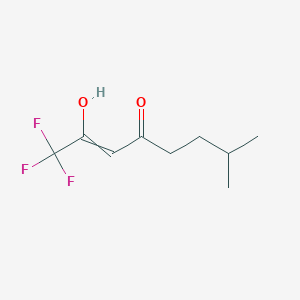
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
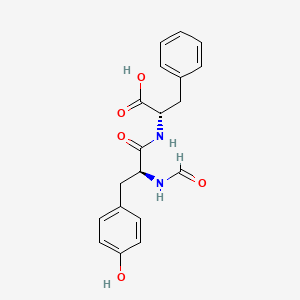

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
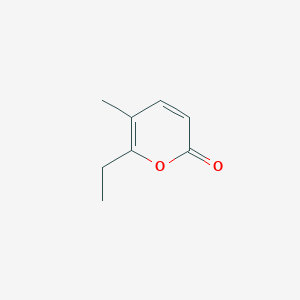
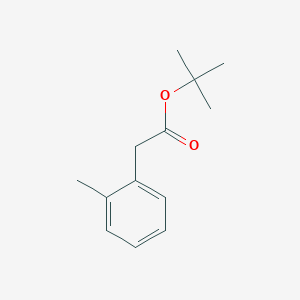
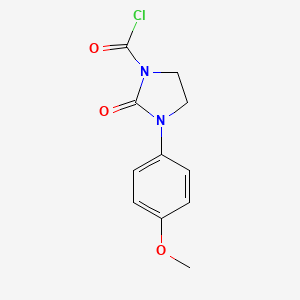
![2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14517855.png)
